1-(Azetidin-3-yl)-4-fluoropiperidine 1-(Azetidin-3-yl)-4-fluoropiperidine
Brand Name: Vulcanchem
CAS No.: 194427-25-3
VCID: VC7907603
InChI: InChI=1S/C8H15FN2/c9-7-1-3-11(4-2-7)8-5-10-6-8/h7-8,10H,1-6H2
SMILES: C1CN(CCC1F)C2CNC2
Molecular Formula: C8H15FN2
Molecular Weight: 158.22 g/mol

1-(Azetidin-3-yl)-4-fluoropiperidine

CAS No.: 194427-25-3

Cat. No.: VC7907603

Molecular Formula: C8H15FN2

Molecular Weight: 158.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)-4-fluoropiperidine - 194427-25-3

Specification

CAS No. 194427-25-3
Molecular Formula C8H15FN2
Molecular Weight 158.22 g/mol
IUPAC Name 1-(azetidin-3-yl)-4-fluoropiperidine
Standard InChI InChI=1S/C8H15FN2/c9-7-1-3-11(4-2-7)8-5-10-6-8/h7-8,10H,1-6H2
Standard InChI Key IAXLDDRNDNFPGH-UHFFFAOYSA-N
SMILES C1CN(CCC1F)C2CNC2
Canonical SMILES C1CN(CCC1F)C2CNC2

Introduction

Molecular Characterization and Structural Features

Chemical Identity and Nomenclature

1-(Azetidin-3-yl)-4-fluoropiperidine (CAS: 194427-25-3) is a nitrogen-containing heterocycle composed of a piperidine ring substituted with a fluorine atom at the 4-position and an azetidine moiety at the 1-position . Its IUPAC name, 1-(azetidin-3-yl)-4-fluoropiperidine, reflects this substitution pattern. The compound’s molecular formula is C₈H₁₅FN₂, with a molecular weight of 158.22 g/mol . Key identifiers include the InChIKey IAXLDDRNDNFPGH-UHFFFAOYSA-N and SMILES string C1CN(CCC1F)C2CNC2 , which encode its stereochemical and connectivity details.

Table 1: Molecular Identifiers

PropertyValueSource
CAS Number194427-25-3
Molecular FormulaC₈H₁₅FN₂
Molecular Weight158.22 g/mol
InChIKeyIAXLDDRNDNFPGH-UHFFFAOYSA-N
SMILESC1CN(CCC1F)C2CNC2

Structural and Conformational Analysis

Synthetic Methodologies and Salt Formation

Primary Synthesis Routes

The synthesis of 1-(Azetidin-3-yl)-4-fluoropiperidine typically involves nucleophilic substitution or reductive amination strategies. A patent by WO2000063168A1 outlines a multi-step approach:

  • Azetidine Precursor Preparation: 3-Aminoazetidine is reacted with 4-fluoropiperidine under Mitsunobu conditions, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate coupling .

  • Purification: The crude product is purified via silica gel chromatography, yielding the base compound .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
CouplingDEAD, PPh₃, THF, 0°C → RT65-72%
PurificationSilica gel (EtOAc/Hexanes)95% purity

Hydrochloride Salt Derivatives

To enhance stability for pharmaceutical applications, hydrochloride salts are commonly prepared. For instance, 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride (CAS: 194427-15-1) is synthesized by bubbling HCl gas through an ethanolic solution of the free base, followed by reflux and crystallization . The dihydrochloride form has a molecular weight of 231.138 g/mol and is stored at ambient temperatures .

Table 3: Salt Form Properties

Salt FormMolecular FormulaMolecular WeightStorage Conditions
Free BaseC₈H₁₅FN₂158.22 g/mol-20°C (anhydrous)
DihydrochlorideC₈H₁₅FN₂·2HCl231.138 g/molAmbient

Comparative Analysis with Structural Analogs

Fluorinated Piperidine Derivatives

Compared to non-fluorinated analogs like 1-(Azetidin-3-yl)piperidine, the 4-fluoro substitution reduces basicity (pKa ~7.1 vs. ~8.5) , enhancing membrane permeability. The fluorine atom also confers metabolic stability by resisting oxidative degradation in hepatic microsomes .

Azetidine-Piperidine Hybrids

Applications and Research Directions

While direct pharmacological data for 1-(Azetidin-3-yl)-4-fluoropiperidine remains limited, its structural features align with compounds investigated for CNS disorders. The azetidine moiety is prevalent in dopamine D3 receptor ligands, while fluoropiperidines are explored as κ-opioid receptor antagonists . Future studies should prioritize:

  • ADME Profiling: Assessing bioavailability and blood-brain barrier penetration.

  • Target Identification: Screening against GPCR libraries via high-throughput assays.

  • Safety Evaluation: Acute toxicity studies in rodent models.

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